molecular formula C12H7NO2 B3249800 6-Cyano-1-naphthoic acid CAS No. 1975-47-9

6-Cyano-1-naphthoic acid

Cat. No. B3249800
CAS RN: 1975-47-9
M. Wt: 197.19 g/mol
InChI Key: AGFJZOHADFYLDD-UHFFFAOYSA-N
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Description

6-Cyano-1-naphthoic acid is a chemical compound with the molecular formula C12H7NO2 . It is used in various scientific research and has been the subject of several studies .


Molecular Structure Analysis

The molecular structure of 6-Cyano-1-naphthoic acid consists of 12 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact structure is not provided in the search results.


Chemical Reactions Analysis

While specific chemical reactions involving 6-Cyano-1-naphthoic acid are not detailed in the search results, a paper discusses the effects of excited-state antiaromaticity on the acidity strengths of photoacids, which could potentially apply to 6-Cyano-1-naphthoic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Cyano-1-naphthoic acid, such as its melting point, boiling point, and density, are not provided in the search results .

Safety and Hazards

While specific safety and hazard information for 6-Cyano-1-naphthoic acid is not provided in the search results, it is generally advisable to handle all chemical compounds with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

6-cyanonaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2/c13-7-8-4-5-10-9(6-8)2-1-3-11(10)12(14)15/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFJZOHADFYLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C#N)C(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyano-1-naphthoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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